molecular formula C13H18O4 B1427844 4-Methoxy-2-(3-methylbutoxy)benzoic acid CAS No. 1285556-26-4

4-Methoxy-2-(3-methylbutoxy)benzoic acid

Cat. No. B1427844
M. Wt: 238.28 g/mol
InChI Key: FNPAGFSEEAPODB-UHFFFAOYSA-N
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Description

4-Methoxy-2-(3-methylbutoxy)benzoic acid, also known as MMB, is a white crystalline solid . It has a molecular weight of 238.28 g/mol . The IUPAC name for this compound is 2-(isopentyloxy)-4-methoxybenzoic acid .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-2-(3-methylbutoxy)benzoic acid is C13H18O4 . The InChI code for this compound is 1S/C13H18O4/c1-9(2)6-7-17-12-8-10(16-3)4-5-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15) .

Scientific Research Applications

Polyaniline Doping

4-Methoxy-2-(3-methylbutoxy)benzoic acid, as a substituted benzoic acid, can potentially be used as a dopant for polyaniline. This application is inferred from research on polyaniline doped with various benzoic acids, demonstrating enhanced properties like increased conductivity and stability (Amarnath & Palaniappan, 2005).

Synthesis of Derivatives

The compound can be a precursor for synthesizing various derivatives. For instance, research on selective metalation of similar benzoic acids has been conducted, which is essential for creating complex organic compounds (Sinha, Mandal, & Chandrasekaran, 2000).

Luminescent Properties in Lanthanide Coordination

The compound might influence the luminescent properties of lanthanide coordination compounds. Research has shown that the substitution of electron-releasing or withdrawing groups on benzoic acid derivatives can significantly impact the photoluminescence of such compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Biodegradation Studies

This compound could be involved in biodegradation studies, as similar methoxybenzoic acids have been researched for their metabolism by anaerobic bacteria. Such studies are essential for understanding the environmental impact and breakdown of complex organic compounds (Deweerd, Saxena, Nagle, & Suflita, 1988).

Synthesis of Novel Compounds

The chemical can serve as a starting point for the synthesis of novel compounds. This is based on research involving similar methoxybenzoic acids in creating new chemical entities, which can have various applications (Jiang Jian-hui, 2010).

Hydrogen Bond Induced Mesophases

It might be used to study hydrogen bond-induced mesophases in liquid crystals, as research indicates that mixing certain benzoic acid derivatives with nonmesogens can lead to the formation of nematic phases, critical in liquid crystal technology (Yu, Wu, & Wu, 1991).

Crystal Structure Analysis

Research on similar benzoic acid derivatives has been conducted to understand their crystal structures, which can be critical in material science and drug design (Suchetan et al., 2016).

Safety And Hazards

The safety information available indicates that 4-Methoxy-2-(3-methylbutoxy)benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methoxy-2-(3-methylbutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-9(2)6-7-17-12-8-10(16-3)4-5-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPAGFSEEAPODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(3-methylbutoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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